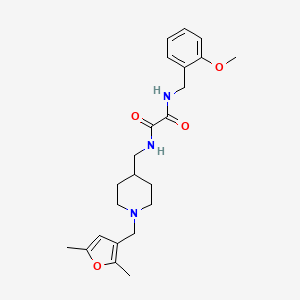

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4/c1-16-12-20(17(2)30-16)15-26-10-8-18(9-11-26)13-24-22(27)23(28)25-14-19-6-4-5-7-21(19)29-3/h4-7,12,18H,8-11,13-15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGYRYISAJERRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Structural Overview

The compound is characterized by:

- Oxalamide structure : This functional group is known for its diverse biological activities.

- Piperidine ring : A common motif in pharmacologically active compounds.

- Dimethylfuran moiety : This component may contribute to the compound's reactivity and biological interactions.

- 2-Methoxybenzyl group : This moiety adds to the structural diversity and may influence pharmacokinetic properties.

The molecular formula of the compound is with a molecular weight of approximately 370.4 g/mol .

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including those similar to this compound. The results showed significant inhibition of tumor growth in xenograft models when treated with these compounds. The mechanism was linked to the downregulation of ALK and EGFR signaling pathways .

Case Study 2: Neuroprotection

In a study examining neuroprotective agents, a related compound demonstrated the ability to reduce oxidative stress markers in neuronal cells. This suggests potential therapeutic implications for diseases like Alzheimer's and Parkinson's .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes:

- Formation of the Piperidine Core : Initial reactions involve creating the piperidine structure from readily available precursors.

- Introduction of the Dimethylfuran Moiety : This is achieved through alkylation reactions.

- Final Oxalamide Formation : The oxalamide linkage is formed through coupling reactions involving appropriate amines and acid chlorides.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its 2,5-dimethylfuran-3-ylmethyl and 2-methoxybenzyl groups. Key comparisons with analogs from the evidence include:

Key Observations :

- Heterocyclic Moieties : The target’s dimethylfuran group contrasts with thiazole (Compounds 8, 9, 13) or pyridine (Compound 3767) rings in analogs. Furan’s lower polarity and reduced hydrogen-bonding capacity may enhance membrane permeability compared to thiazole or pyridine .

- Aromatic Substituents : The 2-methoxybenzyl group in the target is simpler than the 4-chlorophenyl (Compounds 8–13) or 2-methoxy-4-methylbenzyl (Compound 3767) groups. Methoxy groups typically improve solubility but may reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.